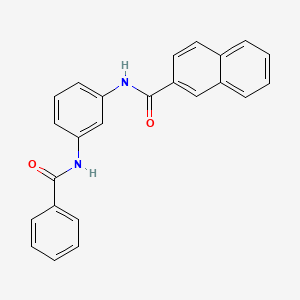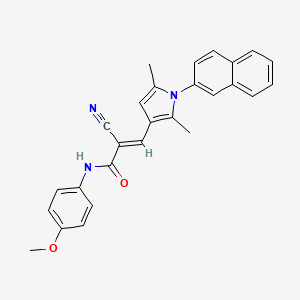![molecular formula C21H37N3O3 B6018255 1-(Diethylamino)-3-[4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenoxy]propan-2-ol](/img/structure/B6018255.png)
1-(Diethylamino)-3-[4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenoxy]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diethylamino)-3-[4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenoxy]propan-2-ol is a complex organic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylamino)-3-[4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenoxy]propan-2-ol typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the core structure: This involves the reaction of 4-ethylpiperazine with 2-methoxyphenol to form an intermediate.
Introduction of the diethylamino group: The intermediate is then reacted with diethylamine under controlled conditions to introduce the diethylamino group.
Final assembly: The final step involves the coupling of the intermediate with 3-chloropropan-2-ol under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key steps include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.
化学反应分析
Types of Reactions: 1-(Diethylamino)-3-[4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
1-(Diethylamino)-3-[4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenoxy]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as a beta-blocker in the treatment of cardiovascular diseases.
Pharmacology: Research focuses on its interaction with beta-adrenergic receptors and its effects on heart rate and blood pressure.
Biochemistry: It is used to study the biochemical pathways involving beta-adrenergic receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of other pharmacologically active compounds.
作用机制
The mechanism of action of 1-(Diethylamino)-3-[4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenoxy]propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.
相似化合物的比较
Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.
Atenolol: A selective beta-blocker with a different pharmacokinetic profile.
Metoprolol: A beta-blocker with similar therapeutic applications but different metabolic pathways.
Uniqueness: 1-(Diethylamino)-3-[4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenoxy]propan-2-ol is unique due to its specific chemical structure, which provides distinct pharmacological properties. Its combination of diethylamino and piperazine groups contributes to its unique interaction with beta-adrenergic receptors, potentially offering advantages in terms of efficacy and side effect profile compared to other beta-blockers.
属性
IUPAC Name |
1-(diethylamino)-3-[4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O3/c1-5-22(6-2)16-19(25)17-27-20-9-8-18(14-21(20)26-4)15-24-12-10-23(7-3)11-13-24/h8-9,14,19,25H,5-7,10-13,15-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASMEDAVXLRHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C=C2)OCC(CN(CC)CC)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B6018189.png)
![N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)-N-[5-(TETRAHYDRO-2-FURANYLMETHYL)-1,3,5-TRIAZINAN-2-YLIDEN]AMINE](/img/structure/B6018195.png)
![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6018206.png)
acetate](/img/structure/B6018223.png)
![5,5-dimethyl-2-{1-[(2-methylphenyl)amino]propylidene}-1,3-cyclohexanedione](/img/structure/B6018224.png)
![4-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]propanimidoyl}phenol](/img/structure/B6018227.png)
![1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide](/img/structure/B6018235.png)
![4-amino-2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B6018240.png)
![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)acrylamide](/img/structure/B6018254.png)

![6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6018267.png)
![[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6018270.png)
![N-(2-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6018275.png)
